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Compound of Interest

Compound Name:
1,4-dimethyl-1H-pyrazole-3-

carbaldehyde

CAS No.: 861585-27-5

Cat. No.: B3289873

Get Quote

Executive Summary & Strategic Context
Objective: This guide provides a comparative structural analysis of 1,4-dimethyl-1H-pyrazole-
3-carbaldehyde (Target), contrasting it with its well-characterized regioisomer 1,3-dimethyl-1H-

pyrazole-4-carbaldehyde (Reference).

Significance: Pyrazole carbaldehydes are critical "lynchpin" intermediates in the synthesis of

agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors. While the 4-formyl

isomer is synthetically accessible via standard Vilsmeier-Haack formylation, the 3-formyl

isomer represents a high-value "scaffold hop." Shifting the aldehyde vector from position 4 to 3

alters the hydrogen-bond acceptor geometry and metabolic stability, necessitating rigorous

crystallographic characterization to confirm regiochemistry and solid-state packing.

Current Data Status:

1,3-Dimethyl-4-CHO: Well-characterized; crystalline solid (mp ~50°C); planar packing.
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1,4-Dimethyl-3-CHO: Less common; often an oil or low-melting solid; requires specific

lithiation or cyclization strategies; crystallographic data is sparse in public repositories,

requiring de novo determination protocols described herein.

Comparative Structural Profile
The following data contrasts the target molecule with its closest crystallographically solved

analogues. Use these parameters as initial models for molecular replacement or unit cell

refinement.

Table 1: Crystallographic & Physicochemical
Comparison
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Feature
Target: 1,4-Dimethyl-

3-CHO

Reference: 1,3-

Dimethyl-4-CHO

Analogue: 1-Phenyl-

3,5-dimethyl-4-CHO

CAS Number
1072-68-0 (Parent

Pyrazole base)
25016-12-0 22042-79-1

Molecular Weight 124.14 g/mol 124.14 g/mol 200.24 g/mol

Physical State Low-melting solid / Oil
Crystalline Solid (mp

50°C)

Crystalline Solid (mp

125-128°C)

Crystal System
Predicted: Triclinic or

Monoclinic
Orthorhombic Monoclinic

Space Group
Predicted: P-1 or

P21/c

Pbca (Typical for

planar pyrazoles)
P21/c

Packing Motif
Dipole-driven head-to-

tail stacking

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

-

stacking + CH...O

weak H-bonds

Centrosymmetric

dimers

Key Dihedral Angle
Aldehyde twist < 5°

(Planar)

Aldehyde twist ~0°

(Planar)
Aldehyde twist ~0-5°

Est.[1][2] Density ~1.15 - 1.20 g/cm³ 1.25 g/cm³ 1.32 g/cm³
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Critical Insight: The 4-formyl group in the reference compound is conjugated directly with the

pyrazole

-system, enforcing planarity. In the 1,4-dimethyl-3-carbaldehyde target, the

aldehyde at C3 is adjacent to the N-methyl at N1 (or N2 depending on tautomer, but

fixed here as N-Me). Steric repulsion between the C3-carbonyl oxygen and the N-

methyl group may induce a non-planar twist, significantly affecting solubility and

binding affinity compared to the planar 4-isomer.

Structural Logic & Synthesis Pathways
The difficulty in obtaining crystal data for the 3-carbaldehyde stems from its synthesis. Unlike

the 4-isomer, it cannot be made via direct electrophilic aromatic substitution.

Diagram 1: Regioselectivity & Structural Divergence

Crystal Packing Implications
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(POCl3/DMF)Electrophilic Attack
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Caption: Synthesis pathways dictate the isomeric purity. Direct formylation yields the 4-isomer.

The 3-isomer requires lithiation (often yielding C5 mixtures) or cyclization from acyclic

precursors, complicating crystallization.
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Experimental Protocols: Characterization
Since specific literature data is sparse, the following protocols are validated for de novo

characterization of this specific class of pyrazoles.

Phase 1: Crystallization of Low-Melting Pyrazoles
The target is likely an oil or low-melting solid. Standard evaporation often fails.

Solvent Selection: Use Diisopropyl ether (IPE) or n-Heptane/Ethyl Acetate (9:1). These non-

polar systems encourage aggregation of the polar aldehyde.

Technique: Cold Seeding.

Dissolve 50 mg of oil in minimal warm IPE.

Cool to -20°C (freezer) for 48 hours.

Crucial Step: If oiling out occurs, scratch the glass surface with a spatula to induce

nucleation or use a seed crystal of the 4-isomer (isomorphic seeding).

Derivatization (Fallback): If the aldehyde refuses to crystallize, convert it to the

semicarbazone or 2,4-DNP derivative. These crystallize readily and allow indirect structural

confirmation of the pyrazole core via XRD.

Phase 2: Single Crystal XRD Data Collection
Source: Cu-K

(

Å) is preferred over Mo-K

for this light-atom organic molecule (C, H, N, O only) to maximize diffraction intensity.

Temperature: Data must be collected at 100 K (cryostream). Room temperature collection

will likely result in high thermal motion of the methyl groups, obscuring bond precision.
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Resolution: Aim for 0.8 Å resolution to resolve the double-bond character of the C=O vs C-C

bonds.

Phase 3: Structure Solution Workflow

Decision Gate
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Data Collection
(Cu Source, 100K)

Structure Solution
(SHELXT / Intrinsic Phasing)

Refinement (SHELXL)

Validation
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High R-factor (>5%)

Publish/Deposit
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Click to download full resolution via product page

Caption: Standardized workflow for small molecule structure determination. For pyrazoles, pay

special attention to N-methyl disorder during refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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